REACTION_CXSMILES
|
[OH-].[Na+].FC(F)(F)C([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[C:17]([S:19]([C:22]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[CH:25]=[CH:24][CH:23]=3)(=[O:21])=[O:20])[CH:16]=[CH:15][C:14]=2[O:32][CH3:33])[CH2:9][CH2:8]1)=O.O>CO>[CH3:33][O:32][C:14]1[CH:15]=[CH:16][C:17]([S:19]([C:22]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH:25]=[CH:24][CH:23]=2)(=[O:21])=[O:20])=[CH:18][C:13]=1[N:10]1[CH2:11][CH2:12][NH:7][CH2:8][CH2:9]1 |f:0.1|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2,2,2-trifluoro-1-{4-[2-methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazin-1-yl}-ethanone
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1CCN(CC1)C1=C(C=CC(=C1)S(=O)(=O)C1=CC=CC2=CC=CC=C12)OC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added (10 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted into ethyl acetate (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)S(=O)(=O)C1=CC=CC2=CC=CC=C12)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.06 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |